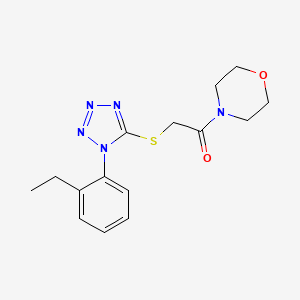

2-((1-(2-乙基苯基)-1H-四唑-5-基)硫代)-1-吗啉基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain several functional groups including an ethylphenyl group, a tetrazole group, a thioether group, and a morpholino group. Each of these groups could contribute to the compound’s overall properties .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the tetrazole group might make the compound a good nucleophile, while the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and solubility would typically be determined experimentally. These properties can be influenced by factors like molecular weight and polarity .科学研究应用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives exhibit significant pharmacological properties, including anticancer activities. They can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs. For instance, certain thiophene compounds have been shown to inhibit the growth of cancer cells .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Industrial Chemistry: Corrosion Inhibitors

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .

Pharmaceutical Applications: Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them valuable in the pharmaceutical industry. Drugs like suprofen, which contain a thiophene framework, are used to reduce inflammation and pain .

Anesthetic Agents: Dental Anesthesia

Thiophene derivatives such as articaine, used as a dental anesthetic in Europe, act as voltage-gated sodium channel blockers. This application highlights the compound’s role in medical procedures requiring local anesthesia .

Synthesis Methods: Gewald Reaction

The Gewald reaction is a synthetic method involving thiophene derivatives. It is a condensation reaction that produces aminothiophene derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .

Biological Activities: Antimicrobial Effects

Thiophene compounds have been reported to possess antimicrobial properties, making them potential candidates for the development of new antibiotics to combat resistant bacterial strains .

Environmental Science: Organic Pollutant Detection

Due to their electronic properties, thiophene derivatives can be engineered into sensors for detecting organic pollutants. This application is crucial for monitoring environmental pollution and ensuring public health safety .

作用机制

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in-depth studies using various analytical techniques and potentially even pre-clinical or clinical trials if the compound is intended for use as a drug .

属性

IUPAC Name |

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-2-12-5-3-4-6-13(12)20-15(16-17-18-20)23-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQKJNQPJLZAAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)

![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)

![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)